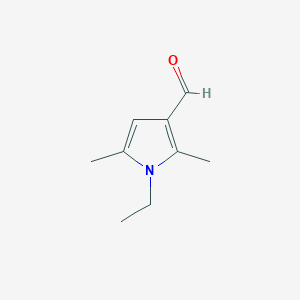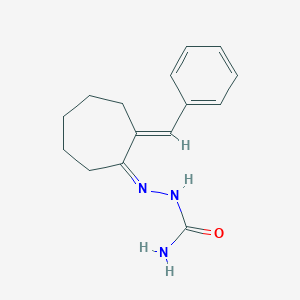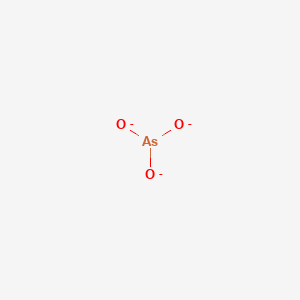
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a chemical compound used for proteomics research . It has a molecular formula of C9H13NO and a molecular weight of 151.21 .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles .Molecular Structure Analysis
The molecular structure of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with ethyl and methyl substituents, and a carbaldehyde group . The IUPAC Standard InChI is InChI=1S/C9H13NO/c1-4-8-5-6(2)9(3)7(8)10/h5,10H,4H2,1-3H3 .Applications De Recherche Scientifique
Drug Discovery
Pyrrole derivatives, including “1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde”, are versatile heterocyclic moieties exhibiting a wide range of pharmacological actions with high therapeutic value . They are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .
Material Science
Pyrrole derivatives are also used in material science . Their unique chemical properties make them suitable for various applications, such as the development of new materials with specific characteristics.
Catalysis
Pyrrole derivatives play a crucial role in catalysis . They can act as catalysts themselves or form part of more complex catalyst systems. Their unique structure allows them to facilitate a wide range of chemical reactions.
Green Chemistry
Pyrrole derivatives are often synthesized using green chemistry principles . This includes green solvent-based methods, microwave-aided methods, and solvent-free methods. These environmentally friendly approaches are becoming increasingly important in modern synthetic chemistry .
Peptide Synthesis
Pyrrole derivatives can be used in peptide synthesis . They can help form amide bonds, which are crucial in the creation of peptides and proteins .
Immunogen Creation
Pyrrole derivatives can be used to couple haptens to immunogenic carrier proteins . This process is essential in the creation of immunogens, substances that can trigger an immune response .
Nucleic Acid Labeling
Pyrrole derivatives can be used to label nucleic acids through 5’ phosphate groups . This is a crucial process in many molecular biology techniques, including DNA sequencing and RNA interference .
Creation of Amine-Reactive Compounds
Pyrrole derivatives can be used to create NHS-activated, amine-reactive labeling compounds . These compounds are used in a variety of biochemical assays and techniques .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde are currently unknown . This compound is used for proteomics research
Mode of Action
As a chemical used in proteomics research
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins it interacts with.
Result of Action
As a compound used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
Propriétés
IUPAC Name |
1-ethyl-2,5-dimethylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-4-10-7(2)5-9(6-11)8(10)3/h5-6H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZDFOKSUDVJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C1C)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390018 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
18870-74-1 |
Source


|
| Record name | 1-Ethyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














